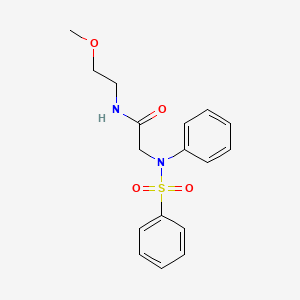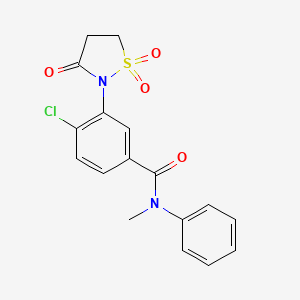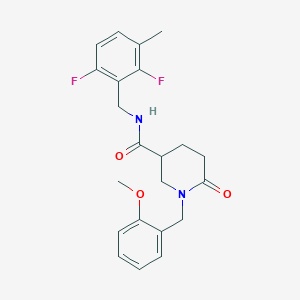
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide (MPG) is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPG is a selective inhibitor of the glycine transporter 1 (GlyT1), which is involved in the regulation of the neurotransmitter glycine in the central nervous system.
Mecanismo De Acción
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide selectively inhibits GlyT1, which results in an increase in the extracellular concentration of glycine. This increase in glycine levels can enhance glycine-mediated neurotransmission and modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide can increase the extracellular concentration of glycine and enhance glycine-mediated neurotransmission. In vivo studies have shown that N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide can improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for GlyT1. This allows researchers to specifically investigate the role of GlyT1 in synaptic transmission and behavior. However, one limitation of using N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide is its potential off-target effects, as it may also inhibit other transporters or enzymes.
Direcciones Futuras
There are several future directions for the use of N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in scientific research. One area of interest is the investigation of the role of GlyT1 in neuropsychiatric disorders, such as schizophrenia and depression. Additionally, the development of more selective GlyT1 inhibitors may lead to the discovery of new therapeutic targets for these disorders. Another direction is the investigation of the effects of GlyT1 inhibition on synaptic plasticity and learning and memory processes, which may have implications for the development of cognitive enhancers.
Métodos De Síntesis
The synthesis of N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-methoxyethylamine with phenylsulfonyl chloride to form N-(2-methoxyethyl)-N-phenylsulfonylamine. This compound is then reacted with N-(tert-butoxycarbonyl)glycine to form N-(2-methoxyethyl)-N-phenylsulfonylglycine. Finally, the tert-butoxycarbonyl group is removed to yield N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of GlyT1 in the central nervous system. GlyT1 is responsible for regulating the levels of glycine, which is an inhibitory neurotransmitter involved in the modulation of synaptic transmission. N~1~-(2-methoxyethyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide has been used to study the effects of GlyT1 inhibition on synaptic transmission, plasticity, and behavior.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-13-12-18-17(20)14-19(15-8-4-2-5-9-15)24(21,22)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZVOSLAVGXGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)
![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)


![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)
![1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)


![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)